2,3,4,6-Tetrabromo-dibenzofuran
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Overview
Description
2,3,4,6-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C12H4Br4O and a molecular weight of 483.776 g/mol . This compound is known for its unique structure, which includes four bromine atoms attached to the dibenzofuran core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the tetrabromo derivative .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,3,4,6-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets. For example, it can bind to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, and modulate the expression of genes involved in xenobiotic metabolism . This interaction can lead to various biochemical and toxic effects, depending on the concentration and exposure duration.
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrabromo-dibenzofuran: Another brominated dibenzofuran derivative with similar chemical properties but different bromination positions.
2,3,6,8-Tetrabromo-dibenzofuran: A compound with bromine atoms at different positions, leading to distinct reactivity and applications.
Uniqueness
2,3,4,6-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications and industrial uses where specific reactivity is required .
Properties
CAS No. |
131166-91-1 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
2,3,4,6-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-7-3-1-2-5-6-4-8(14)9(15)10(16)12(6)17-11(5)7/h1-4H |
InChI Key |
VHPQYVJBQVHKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(C(=C(C=C23)Br)Br)Br |
Origin of Product |
United States |
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